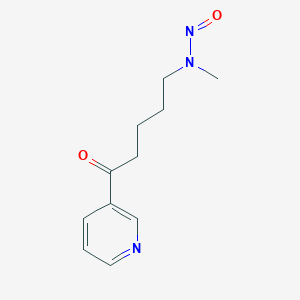

[5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone

Description

Properties

IUPAC Name |

N-methyl-N-(5-oxo-5-pyridin-3-ylpentyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-14(13-16)8-3-2-6-11(15)10-5-4-7-12-9-10/h4-5,7,9H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHAMSMJYGCRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCC(=O)C1=CN=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408855 | |

| Record name | [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

424788-94-3 | |

| Record name | [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of NNK in Tobacco-Induced Carcinogenesis

An In-depth Technical Guide on the Mechanism of Action of 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone (NNK)

5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone, more commonly known as Nicotine-derived nitrosamino ketone (NNK), is a potent, tobacco-specific procarcinogen.[1] Formed from the nitrosation of nicotine during the curing and processing of tobacco, NNK is a key etiological agent implicated in cancers of the lung, pancreas, esophagus, and oral cavity in tobacco users.[2][3] Its mechanism of action is multifaceted, involving metabolic activation to genotoxic intermediates, the formation of DNA adducts that lead to genetic mutations, and the aberrant activation of signaling pathways that promote cell proliferation, survival, and metastasis.[1][4] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning NNK's carcinogenicity, offering insights for researchers in oncology and drug development.

Metabolic Activation: The Gateway to Carcinogenicity

NNK in its native form is biologically inert and requires metabolic activation to exert its carcinogenic effects.[1] This bioactivation is primarily catalyzed by the cytochrome P450 (CYP) family of enzymes, with CYP2A6 and CYP2A13 being the most prominent isoforms involved.[5][6]

The metabolic activation of NNK proceeds through two principal pathways:

-

α-Hydroxylation: This is the primary pathway leading to the formation of DNA-reactive metabolites.[7] It can occur at either the α-methylene or α-methyl position of the nitrosamino group.[2]

-

Methylene Hydroxylation: This process yields a methanediazohydroxide intermediate, which is unstable and spontaneously decomposes to a methyldiazonium ion. This highly electrophilic ion is a potent methylating agent that readily reacts with DNA.[1][2]

-

Methyl Hydroxylation: This reaction produces an intermediate that decomposes to form a pyridyloxobutylating agent.[2]

-

-

Carbonyl Reduction: NNK can be reduced at its keto group to form 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), which is also a potent carcinogen that can undergo subsequent metabolic activation.[7][8]

Detoxification pathways, such as pyridine N-oxidation and glucuronidation, also exist to metabolize NNK and NNAL into less harmful, water-soluble compounds that can be excreted.[7] The balance between metabolic activation and detoxification is a critical determinant of an individual's susceptibility to NNK-induced carcinogenesis.[9]

Enzymatic Efficiency in NNK Metabolism

The catalytic efficiency of CYP enzymes in metabolizing NNK varies significantly. CYP2A13, predominantly expressed in the respiratory tract, exhibits a much higher catalytic efficiency for NNK activation compared to the hepatic CYP2A6.[7][10] This tissue-specific expression and high efficiency of CYP2A13 are thought to contribute significantly to the lung-specific carcinogenicity of NNK.[6]

| Enzyme | Apparent Km (μM) | Vmax (nmol/min/nmol) | Catalytic Efficiency (Vmax/Km) | Reference |

| CYP2A13 | 11.3 | - | High | [7] |

| CYP2A6 | 229 | 6.0 | Low | [10] |

| Table 1: Comparative Catalytic Parameters of CYP2A13 and CYP2A6 for NNK Metabolism. The lower Km value for CYP2A13 indicates a higher affinity for NNK. |

DNA Adduct Formation: The Molecular Scars of NNK Exposure

The reactive intermediates generated from NNK metabolism covalently bind to DNA, forming a variety of DNA adducts. These adducts, if not repaired, can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes such as the KRAS oncogene and the TP53 tumor suppressor gene.[2][11]

The major classes of NNK-induced DNA adducts are:

-

Methyl DNA Adducts: The methyldiazonium ion primarily forms 7-methylguanine (7-mGua) and the highly mutagenic O6-methylguanine (O6-mGua).[1] O6-mGua is known to cause G:C to A:T transition mutations, a hallmark of cancers associated with exposure to methylating agents.[12]

-

Pyridyloxobutyl (POB) DNA Adducts: The pyridyloxobutylating agent reacts with DNA to form POB adducts.[12]

-

Pyridylhydroxybutyl (PHB) DNA Adducts: Metabolic activation of NNAL leads to the formation of PHB adducts.[8]

The relative abundance of these adducts can vary depending on the tissue and the specific metabolic pathways that are active.[4] The persistence of these adducts is a key factor in tumor initiation.[13]

Relative Abundance of NNK-Induced DNA Adducts in Rat Lung

| Adduct Type | Relative Abundance | Reference |

| Total POB-DNA adducts | Highest | [4] |

| O6-methylguanine | Intermediate | [4] |

| Total PHB-DNA adducts | Low | [4] |

| Table 2: Comparative Levels of Major DNA Adduct Classes in the Lungs of Rats Chronically Treated with NNK. |

Aberrant Cellular Signaling: Fueling Cancer Progression

Beyond its genotoxic effects, NNK also promotes tumorigenesis by binding to and activating cell surface receptors, leading to the dysregulation of intracellular signaling pathways that control cell growth, survival, and motility.[1]

Nicotinic Acetylcholine Receptor (nAChR) Signaling

NNK has a high affinity for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which are expressed on various cell types, including lung epithelial cells.[10] The binding of NNK to α7-nAChR triggers a cascade of downstream signaling events:

-

Activation of Src/PKC/FAK Loop: NNK binding to α7-nAChR leads to the activation of the non-receptor tyrosine kinase c-Src, Protein Kinase C (PKC), and Focal Adhesion Kinase (FAK). This signaling loop is crucial for promoting cell migration and invasion.[10]

-

PI3K/AKT Pathway Activation: The activation of α7-nAChR by NNK also stimulates the Phosphoinositide 3-kinase (PI3K)/AKT pathway, a key signaling cascade that promotes cell survival and proliferation and inhibits apoptosis.[4]

-

MAPK/ERK Pathway Activation: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical downstream target of NNK-nAChR signaling, playing a significant role in cell proliferation.[4]

Figure 1: NNK-Activated Signaling Pathways. NNK activates the α7-nAChR, leading to the stimulation of pro-tumorigenic signaling cascades.

Wnt Signaling Pathway and Reactive Oxygen Species (ROS)

Recent evidence suggests that NNK can also induce the production of reactive oxygen species (ROS).[14] This increase in ROS can, in turn, activate the Wnt signaling pathway, which has been implicated in the maintenance of cancer stem cells and tumor progression.[14]

Experimental Protocols for Studying the Mechanism of Action of NNK

A variety of experimental techniques are employed to investigate the multifaceted mechanism of action of NNK. Below are outlines of key protocols.

Quantification of NNK-Induced DNA Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for the quantification of DNA adducts.

1. DNA Isolation:

-

Isolate genomic DNA from NNK-treated cells or tissues using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.

-

Assess DNA purity and concentration using UV spectrophotometry.

2. DNA Hydrolysis:

-

Subject a known amount of DNA (typically 10-50 µg) to neutral thermal or acidic hydrolysis to release the adducted bases.

3. Isotope Dilution:

-

Add a known amount of a stable isotope-labeled internal standard (e.g., [15N5]-O6-methylguanine) to the hydrolyzed sample for accurate quantification.

4. Solid-Phase Extraction (SPE):

-

Use a suitable SPE cartridge to enrich the DNA adducts and remove interfering compounds from the sample matrix.

5. LC-MS/MS Analysis:

-

Separate the DNA adducts using a reverse-phase HPLC column with a gradient elution.

-

Detect and quantify the adducts using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Western Blot Analysis of NNK-Induced Signaling Pathway Activation

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

1. Cell Lysis and Protein Quantification:

-

Lyse NNK-treated and control cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-ERK, anti-p-AKT).

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Migration and Invasion Assays

These assays are used to assess the effect of NNK on the migratory and invasive potential of cancer cells.

1. Cell Culture and Treatment:

-

Culture cancer cells to sub-confluency and treat with NNK at various concentrations.

2. Transwell Migration Assay:

-

Seed NNK-treated cells in the upper chamber of a Transwell insert with a porous membrane.

-

Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

After incubation, remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane and count them under a microscope.

3. Matrigel Invasion Assay:

-

This assay is similar to the migration assay, but the Transwell insert is coated with a layer of Matrigel, a basement membrane matrix.

-

This requires cells to degrade the matrix in order to invade, providing a measure of their invasive capacity.

Conclusion and Future Directions

The mechanism of action of 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone is a complex interplay of metabolic activation, genotoxicity, and the dysregulation of cellular signaling. A thorough understanding of these processes is paramount for the development of effective strategies for the prevention and treatment of tobacco-related cancers. Future research should continue to focus on elucidating the intricate details of the signaling networks activated by NNK, identifying novel biomarkers of NNK exposure and susceptibility, and developing targeted therapies that can interrupt the key molecular events driving NNK-induced carcinogenesis.

References

-

Tung, M. C., Hsieh, M. J., Chen, M. K., Hsieh, M. J., Lin, C. W., & Chen, M. K. (2018). NNK promotes migration and invasion of lung cancer cells through activation of c-Src/PKCι/FAK loop. Oncotarget, 9(52), 29938–29951. Available from: [Link]

-

He, L., & Lu, J. (2018). Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN. Cancers, 10(10), 374. Available from: [Link]

-

Schuller, H. M. (2012). Tobacco carcinogen NNK-induced lung cancer animal models and associated carcinogenic mechanisms. Chinese Journal of Cancer, 31(6), 273–285. Available from: [Link]

-

Hecht, S. S. (2012). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International Journal of Molecular Sciences, 13(3), 3628–3656. Available from: [Link]

-

Schuller, H. M. (2012). Tobacco carcinogen NNK-induced lung cancer animal models and associated carcinogenic mechanisms. Chinese Journal of Cancer, 31(6), 273–285. Available from: [Link]

-

Hecht, S. S., Carmella, S. G., Murphy, S. E., & Hatsukami, D. K. (2008). Extensive metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers. Cancer Epidemiology, Biomarkers & Prevention, 17(5), 1055–1064. Available from: [Link]

-

Hecht, S. S. (2016). Context matters: Contribution of specific DNA adducts to the genotoxic properties of the tobacco specific nitrosamine NNK. Chemical Research in Toxicology, 29(8), 1232–1248. Available from: [Link]

-

Hecht, S. S. (2016). Context Matters: Contribution of Specific DNA Adducts to the Genotoxic Properties of the Tobacco-Specific Nitrosamine NNK. Chemical Research in Toxicology, 29(8), 1232–1248. Available from: [Link]

-

Hecht, S. S., Carmella, S. G., Murphy, S. E., & Hatsukami, D. K. (2008). Extensive metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers. Cancer Epidemiology, Biomarkers & Prevention, 17(5), 1055–1064. Available from: [Link]

-

Hecht, S. S. (2012). Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. Toxics, 1(1), 16–45. Available from: [Link]

-

Hecht, S. S. (1999). DNA adduct formation from tobacco-specific N-nitrosamines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 424(1-2), 127–142. Available from: [Link]

-

Hecht, S. S., & Hoffmann, D. (1990). Biomarkers for human uptake and metabolic activation of tobacco-specific nitrosamines. Environmental Health Perspectives, 84, 21–28. Available from: [Link]

-

Chen, Y. C., Chen, Y. L., Chen, C. Y., & Su, W. C. (2011). Metabolic effects of CYP2A6 and CYP2A13 on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)-induced gene mutation--a mammalian cell-based mutagenesis approach. Toxicology and Applied Pharmacology, 253(1), 66–74. Available from: [Link]

-

Hecht, S. S. (2012). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Chemical Research in Toxicology, 25(10), 2007–2035. Available from: [Link]

-

West, K. A., Brognard, J., Clark, A. S., Lin, N. H., Schlesinger, L. S., You, M., & Dennis, P. A. (2006). Understanding tobacco smoke carcinogen NNK and lung tumorigenesis (Review). International Journal of Oncology, 28(6), 1369–1378. Available from: [Link]

-

Ndong, C., & Riegel, A. T. (2009). Early Manifestations of NNK-Induced Lung Cancer: Role of Lung Immunity in Tumor Susceptibility. The Journal of Immunology, 182(11), 7175–7183. Available from: [Link]

-

Brown, K. M., & Murphy, S. E. (2005). Inactivation of CYP2A6 and CYP2A13 during nicotine metabolism. The Journal of Pharmacology and Experimental Therapeutics, 315(3), 1183–1190. Available from: [Link]

-

He, L., & Lu, J. (2018). Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN. Cancers, 10(10), 374. Available from: [Link]

-

Su, T., Bao, Z., Zhang, Q. Y., Smith, T. J., Hong, J. Y., & Ding, X. (2000). Human Cytochrome P450 CYP2A13: Predominant Expression in the Respiratory Tract and Its High Efficiency Metabolic Activation of a Tobacco-specific Carcinogen, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone1. Cancer Research, 60(18), 5074–5079. Available from: [Link]

-

Yeh, C. H., Chen, Y. C., & Lee, K. W. (2018). Tobacco nitrosamine NNK increases ALDH-positive cells via ROS-Wnt signaling pathway in A549 human lung cancer cells. Toxicology and Applied Pharmacology, 345, 1–8. Available from: [Link]

-

ResearchGate. (n.d.). NNK-mediated activation of oncogenic signaling pathways. Retrieved from [Link]

-

Iida, M., Tsuboi, M., & Hirano, T. (2016). Activation of MEK1/2‐ERK1/2 signaling during NNK‐induced lung carcinogenesis in female A/J mice. Cancer Science, 107(2), 142–148. Available from: [Link]

-

Peterson, L. A., & Hecht, S. S. (1991). O6-Methylguanine Is a Critical Determinant of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Tumorigenesis in A/J Mouse Lung1. Cancer Research, 51(20), 5557–5564. Available from: [Link]

-

ResearchGate. (n.d.). Computational insights into the different catalytic activities of CYP2A13 and CYP2A6 on NNK. Retrieved from [Link]

-

Belinsky, S. A., Devereux, T. R., & Anderson, M. W. (1988). Cell specific differences in O6-methylguanine-DNA methyltransferase activity and removal of O6-methylguanine in rat lung cells. Carcinogenesis, 9(11), 2053–2058. Available from: [Link]

-

ResearchGate. (n.d.). 4-Signaling Pathways Activated by NNK. Retrieved from [Link]

-

Peterson, L. A., Liu, X. K., & Hecht, S. S. (1993). Pyridyloxobutyl DNA adducts inhibit the repair of O6-methylguanine. Cancer Research, 53(12), 2780–2785. Available from: [Link]

-

Matter, B., Wang, Y., Jones, R., & Tretyakova, N. (2007). Kinetics of O(6)-methyl-2'-deoxyguanosine Repair by O(6)-alkylguanine DNA Alkyltransferase Within K-ras Gene-Derived DNA Sequences. Chemical Research in Toxicology, 20(8), 1135–1143. Available from: [Link]

-

Wirtz, S., & Christmann, M. (2018). Immunological and mass spectrometry-based approaches to determine thresholds of the mutagenic DNA adduct O6-methylguanine in vivo. Archives of Toxicology, 92(11), 3325–3337. Available from: [Link]

-

Watzl, C., & Long, E. O. (2005). Natural killer cell receptor signaling pathway. Science's STKE, 2005(291), cm7. Available from: [Link]

-

Watzl, C. (2006). Natural killer cell signaling pathways. Methods in Molecular Biology, 338, 179–188. Available from: [Link]

-

Trackman, P. C. (2014). NNK, a Tobacco-Specific Carcinogen, Inhibits the Expression of Lysyl Oxidase, a Tumor Suppressor. The American Journal of Pathology, 184(11), 3023–3031. Available from: [Link]

-

ResearchGate. (n.d.). Experimental design to assess inhibition of NNK plus BaP–induced lung tumorigenesis in A/J mice by I3C. Retrieved from [Link]

-

ResearchGate. (n.d.). Understanding tobacco smoke carcinogen NNK and lung tumorogenesis. Retrieved from [Link]

-

Wang, Y., Zhang, Y., & Zhang, Y. (2018). Regulatory function of peroxiredoxin I on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung cancer development. Oncology Letters, 16(5), 5695–5702. Available from: [Link]

-

Yasa, D., & Gundel, L. A. (2013). Determination of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) arising from tobacco smoke in airborne particulate matter. eScholarship, University of California. Available from: [Link]

-

Castonguay, A., Lin, D., Stoner, G. D., Radok, P., Furuya, K., Hecht, S. S., Schut, H. A., & Stoner, J. E. (1983). In vitro and in vivo modulation of the bioactivation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in hamster lung tissues. Cancer Research, 43(3), 1223–1229. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pronase-based assay method for O6-methylguanine-DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NNK promotes migration and invasion of lung cancer cells through activation of c-Src/PKCι/FAK loop - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Levels of O6-Methylguanine, Pyridyloxobutyl-, and Pyridylhydroxybutyl-DNA Adducts in Lung and Liver of Rats Treated Chronically with the Tobacco-Specific Carcinogen 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Tobacco nitrosamine NNK increases ALDH-positive cells via ROS-Wnt signaling pathway in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inactivation of CYP2A6 and CYP2A13 during nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The pyridyloxobutyl DNA adduct, O6-[4-oxo-4-(3-pyridyl)butyl]guanine, is detected in tissues from 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-treated A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Activation of NNK by Cytochrome P450 Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Carcinogenic Threat of NNK

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent, lung-specific procarcinogen found in tobacco products.[1][2] Its activation into a genotoxic agent is a critical step in the initiation of lung cancer.[3][4] This guide provides a comprehensive overview of the metabolic pathways governed by cytochrome P450 (CYP) enzymes that lead to the bioactivation of NNK, the formation of DNA adducts, and the subsequent carcinogenic cascade. Understanding these mechanisms is paramount for developing effective chemopreventive strategies and targeted therapies.

NNK itself is relatively inert; its carcinogenicity is contingent upon metabolic activation, primarily through α-hydroxylation reactions catalyzed by CYP enzymes.[2][3][5] This process generates highly reactive electrophilic intermediates capable of binding to DNA, forming adducts that can lead to miscoding during DNA replication and, ultimately, oncogenic mutations.[3][6][7]

Core Mechanisms: The Dual Pathways of NNK Bioactivation

The metabolic activation of NNK by cytochrome P450 enzymes proceeds through two principal α-hydroxylation pathways: α-methylene hydroxylation and α-methyl hydroxylation.[7][8] These pathways generate distinct reactive intermediates that lead to different types of DNA damage.[1][7]

α-Methylene Hydroxylation: The Pathway to DNA Methylation

α-Methylene hydroxylation of NNK produces a reactive intermediate, methanediazohydroxide, which is a potent methylating agent.[1][7] This intermediate can react with DNA bases, leading to the formation of methyl-DNA adducts, most notably O⁶-methylguanine (O⁶-mG) and 7-N-methylguanine (7-mGua).[7] O⁶-mG is a particularly pro-mutagenic lesion, strongly associated with the G to A transition mutations frequently observed in the KRAS oncogene in lung tumors of smokers.[6]

α-Methyl Hydroxylation: The Pathway to Pyridyloxobutyl (POB) DNA Adducts

Alternatively, α-methyl hydroxylation of NNK results in the formation of 4-(3-pyridyl)-4-oxobutanediazohydroxide.[1] This unstable intermediate can bind to DNA, forming pyridyloxobutyl (POB)-DNA adducts.[1] While less directly mutagenic than O⁶-mG, POB adducts are bulky lesions that can distort the DNA helix and interfere with DNA repair processes, contributing to genomic instability.[4]

Key Cytochrome P450 Isoforms in NNK Metabolism

Several human CYP isoforms have been identified as catalysts for NNK bioactivation, with varying degrees of efficiency and tissue-specific expression.[4][9] The most prominent among these are members of the CYP2A subfamily.[9]

-

CYP2A13: Predominantly expressed in the respiratory tract, CYP2A13 exhibits the highest catalytic efficiency for NNK metabolic activation among all human CYPs.[4][9][10] Its high affinity (low Kₘ) for NNK makes it a critical enzyme in the target tissue for NNK-induced lung carcinogenesis.[2][10]

-

CYP2A6: While primarily a hepatic enzyme, CYP2A6 is also expressed in the lung and contributes to NNK metabolism.[9][11] However, its catalytic efficiency is significantly lower than that of CYP2A13.[12]

-

Other CYPs: Other isoforms, including CYP1A1, CYP1A2, CYP2B6, CYP2E1, and CYP3A4, are also capable of metabolizing NNK, although their relative contributions in the lung are considered to be less significant than the CYP2A subfamily.[4][9]

Metabolic Detoxification Pathways

Alongside bioactivation, NNK can undergo detoxification through several metabolic routes. These include:

-

Carbonyl Reduction: NNK can be reduced to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), which is also a lung carcinogen but can be further metabolized.[1][2]

-

Pyridine N-oxidation: This process leads to the formation of NNK-N-oxide, a detoxification product.[1][2]

-

Glucuronidation: Both NNK and NNAL can be conjugated with glucuronic acid, facilitating their excretion.[5]

The balance between these activation and detoxification pathways is a critical determinant of an individual's susceptibility to NNK-induced carcinogenesis.

Visualizing the Metabolic Landscape

The complex interplay of NNK metabolic pathways can be visualized to better understand the flow from procarcinogen to DNA damage.

Caption: Metabolic pathways of NNK activation and detoxification.

Experimental Methodologies for Studying NNK Metabolism

Investigating the metabolic activation of NNK requires a combination of in vitro and in vivo experimental approaches.

In Vitro Assays

-

Recombinant CYP Enzyme Assays: This is a foundational method to determine the kinetic parameters of specific CYP isoforms in NNK metabolism.

Experimental Protocol: Recombinant CYP2A13-Catalyzed NNK Metabolism [13][14]

-

Reaction Mixture Preparation: In a final volume of 200 µL of 0.1 M Tris buffer (pH 7.4), combine the following:

-

Human recombinant CYP2A13 (25 pM)

-

NNK substrate (at varying concentrations, e.g., 1-100 µM)

-

NADPH-generating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 0.5 U/mL glucose-6-phosphate dehydrogenase)

-

3 mM MgCl₂

-

-

Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH-generating system.

-

Reaction Termination: After a specified time (e.g., 10 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Processing: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.

-

Metabolite Quantification: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of NNK metabolites such as 4-oxo-4-(3-pyridyl)butanal (OPB) and 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB).[13]

-

Kinetic Analysis: Determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) by plotting the rate of metabolite formation against the substrate concentration.

-

-

Microsomal Assays: Using liver or lung microsomes provides a more physiologically relevant system containing a mixture of CYP enzymes and other membrane-bound proteins. The protocol is similar to the recombinant enzyme assay, with microsomes replacing the purified enzyme.[14]

Workflow for In Vitro NNK Metabolism Studies

Sources

- 1. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of CYP2A5 in the Bioactivation of the Lung Carcinogen 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of cytochrome P450 enzymes critical for lung tumorigenesis by the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): insights from a novel Cyp2abfgs-null mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NNK - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. atsjournals.org [atsjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Inactivation of CYP2A6 and CYP2A13 during nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to NNK-Induced DNA Adduct Formation and Cellular Repair Mechanisms

Foreword for the Researcher

The tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) stands as a potent, Group 1 human carcinogen, unequivocally linked to the etiology of lung cancer and other malignancies in smokers. Its carcinogenicity is not inherent but is realized through metabolic activation, a process that transforms NNK into highly reactive electrophiles. These intermediates indiscriminately attack the most fundamental molecule of life: DNA. The resulting covalent modifications, or DNA adducts, are the seminal lesions that, if left unrepaired, can corrupt the genetic code, driving the oncogenic transformation of a healthy cell.

This technical guide is crafted for researchers, scientists, and drug development professionals who seek a deep, mechanistic understanding of NNK's genotoxicity. It is not a mere recitation of facts but a synthesis of the current state of knowledge, designed to provide not only the "what" but the critical "why" and "how." We will dissect the metabolic pathways that bioactivate NNK, characterize the spectrum of DNA adducts it generates, and, most importantly, explore the elegant and complex cellular DNA repair machinery that serves as the first line of defense against this chemical onslaught.

Our exploration will be grounded in field-proven experimental methodologies. We will detail the principles and protocols behind the key techniques used to detect and quantify these adducts and to measure the efficacy of their repair. This guide is structured to serve as both a comprehensive reference and a practical resource, empowering you to design, execute, and interpret experiments in this critical area of cancer research.

Section 1: The Genesis of Genotoxicity - Metabolic Activation of NNK

NNK in its native state is a procarcinogen; it requires enzymatic conversion to exert its DNA-damaging effects. This bioactivation is primarily orchestrated by the Cytochrome P450 (CYP) family of enzymes, with CYP2A6 and CYP2A13 playing pivotal roles. Notably, CYP2A13, which is highly expressed in the respiratory tract, is a far more efficient catalyst of NNK metabolism than the predominantly hepatic CYP2A6, providing a biochemical basis for the organ-specific carcinogenicity of NNK.

The metabolic activation proceeds via two principal α-hydroxylation pathways:

-

Methylene Hydroxylation: This pathway generates a methanediazohydroxide intermediate, which subsequently forms a highly reactive methyldiazonium ion. This ion is a potent methylating agent, responsible for attaching methyl groups to DNA bases.

-

Methyl Hydroxylation: This pathway produces an unstable α-hydroxymethyl NNK, which decomposes to form a pyridyloxobutyl (POB) diazohydroxide. This intermediate generates the 4-(3-pyridyl)-4-oxobutanediazonium ion, which reacts with DNA to form bulky POB-DNA adducts.

Furthermore, NNK can be reduced to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), another potent carcinogen that also undergoes metabolic activation, leading to both methylating and pyridylhydroxybutylating (PHB) DNA adducts.

Figure 1: Metabolic activation pathways of NNK leading to DNA adduct formation.

Section 2: The Spectrum of NNK-Induced DNA Adducts

The reaction of NNK's metabolic intermediates with DNA results in a diverse array of adducts. These can be broadly categorized into two main classes: methyl adducts and pyridyloxobutyl (POB) adducts.

-

Methyl-DNA Adducts: These are relatively small modifications to DNA bases. Key examples include:

-

7-methylguanine (7-mG): Typically the most abundant methyl adduct, it can destabilize the glycosidic bond, leading to depurination and the formation of an abasic site.

-

O⁶-methylguanine (O⁶-mG): Though formed in smaller quantities than 7-mG, O⁶-mG is a highly miscoding lesion. During DNA replication, it preferentially pairs with thymine instead of cytosine, leading to G:C to A:T transition mutations, a hallmark of many smoking-related cancers.[1][2]

-

O⁴-methylthymidine (O⁴-mT): Another miscoding lesion, though generally less abundant.

-

-

Pyridyloxobutyl (POB)-DNA Adducts: These are significantly larger, bulkier lesions that cause substantial distortion of the DNA double helix. Examples include O²-pob-thymidine, 7-pob-guanine, and O⁶-pob-deoxyguanosine.[1] These bulky adducts are potent blocks to DNA replication and transcription.

Data Presentation: Quantitative Levels of NNK-Induced DNA Adducts in Target Tissues

The relative abundance of these adducts can vary significantly between tissues, reflecting differences in metabolic activation and DNA repair capacities. The following tables summarize representative data from studies in F344 rats chronically exposed to NNK, providing a quantitative snapshot of adduct distribution in key target organs.

Table 1: NNK-Induced DNA Adduct Levels in Rat Lung (fmol/mg DNA)

| Time (weeks) | O⁶-methylguanine | O²-POB-Thymidine | 7-POB-Guanine | O⁶-POB-dG | Total POB-Adducts | Total PHB-Adducts |

| 1 | 1340 ± 196 | 1290 ± 167 | 780 ± 117 | 10 ± 2 | 2390 ± 321 | 240 ± 28 |

| 2 | 1960 ± 306 | 2150 ± 180 | 1140 ± 138 | 15 ± 3 | 3740 ± 359 | 430 ± 49 |

| 5 | 2550 ± 263 | 2400 ± 261 | 1320 ± 140 | 18 ± 4 | 4250 ± 461 | 590 ± 68 |

| 10 | 1630 ± 165 | 4000 ± 380 | 1650 ± 150 | 25 ± 5 | 6430 ± 610 | 950 ± 110 |

| 20 | 1050 ± 110 | 5100 ± 520 | 1800 ± 190 | 30 ± 6 | 7890 ± 850 | 1250 ± 140 |

Data synthesized from studies in F344 rats treated with 10 ppm NNK in drinking water.[1][2]

Table 2: NNK-Induced DNA Adduct Levels in Rat Liver (fmol/mg DNA)

| Time (weeks) | O⁶-methylguanine | O²-POB-Thymidine | 7-POB-Guanine | Total POB-Adducts | Total PHB-Adducts |

| 1 | 5890 ± 1340 | 1050 ± 110 | 2800 ± 300 | 4500 ± 480 | 130 ± 15 |

| 2 | 7120 ± 2080 | 2500 ± 260 | 5500 ± 580 | 9100 ± 970 | 250 ± 28 |

| 5 | 2100 ± 220 | 3800 ± 390 | 7200 ± 750 | 12500 ± 1300 | 380 ± 42 |

| 10 | 450 ± 50 | 4500 ± 470 | 8500 ± 900 | 15000 ± 1600 | 500 ± 55 |

| 20 | 150 ± 20 | 3500 ± 360 | 6500 ± 680 | 11500 ± 1200 | 420 ± 45 |

Data synthesized from studies in F344 rats treated with 10 ppm NNK in drinking water.[1][2]

Field Insights: The data clearly illustrate tissue-specific dynamics. In the lung, a primary target for NNK carcinogenesis, levels of the bulky O²-POB-Thymidine adduct accumulate steadily over time, while the highly mutagenic O⁶-methylguanine peaks early and then declines, suggesting a saturation of its specific repair mechanism. In the liver, O⁶-methylguanine levels are initially very high but drop off sharply, indicative of a more robust repair capacity for this type of lesion compared to the lung.[1] This differential in adduct persistence is a key determinant of organ-specific cancer risk.

Section 3: The Cellular Defense - DNA Repair Pathways

Cells have evolved a sophisticated network of DNA repair pathways to counteract the genotoxic threat posed by NNK-induced adducts. Three major pathways are of paramount importance:

Direct Reversal by O⁶-Methylguanine-DNA Methyltransferase (MGMT)

The most direct defense against the highly mutagenic O⁶-mG lesion is the "suicide" enzyme, O⁶-methylguanine-DNA methyltransferase (MGMT). MGMT identifies the O⁶-mG adduct, flips the damaged base out of the DNA helix, and directly transfers the methyl group from the guanine's O⁶ position to a cysteine residue within its own active site.[3][4]

Causality in Mechanism: This is a stoichiometric, single-use reaction. The transfer of the methyl group irreversibly inactivates the MGMT protein, targeting it for ubiquitination and proteasomal degradation.[5] Consequently, the cell's capacity to repair O⁶-mG is limited by the rate of new MGMT synthesis. Chronic exposure to NNK can deplete the cellular pool of MGMT, leading to the accumulation of O⁶-mG adducts and a significantly increased risk of mutation.[6] This depletion is a critical factor in the dose-response relationship for NNK-induced tumors.[7]

Figure 2: Mechanism of direct repair of O⁶-methylguanine by MGMT.

Base Excision Repair (BER)

Base Excision Repair is the primary pathway for the removal of smaller, non-helix-distorting base lesions, such as 7-methylguanine (7-mG) and 3-methyladenine (3-mA).[8][9]

The BER Process:

-

Recognition and Excision: The process is initiated by a DNA glycosylase that recognizes the specific damaged base. For N-methylpurines like 7-mG, this is primarily the N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG).[10][11] MPG cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, releasing the adducted base and creating an apurinic/apyrimidinic (AP) site.

-

AP Site Incision: An AP endonuclease (primarily APE1) recognizes the AP site and cleaves the phosphodiester backbone 5' to the lesion, creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate (dRP) terminus.

-

Gap Tailoring and Synthesis: DNA polymerase β (Pol β) removes the 5'-dRP moiety and fills the one-nucleotide gap.

-

Ligation: DNA ligase (typically Ligase III in complex with XRCC1) seals the nick in the DNA backbone, restoring the integrity of the DNA strand.

Figure 3: The Base Excision Repair (BER) pathway for 7-methylguanine.

Nucleotide Excision Repair (NER)

Nucleotide Excision Repair is a highly versatile pathway responsible for removing a wide variety of bulky, helix-distorting DNA lesions, including the POB-DNA adducts generated by NNK.[12][13]

The NER Process (Global Genome Repair Sub-pathway):

-

Damage Recognition: The initial damage sensor is the XPC-RAD23B-CETN2 complex, which recognizes the helical distortion caused by the bulky adduct.[12][13]

-

Verification and Unwinding: The transcription factor II H (TFIIH) complex is recruited to the site. Its helicase subunits, XPB and XPD, unwind approximately 30 base pairs of DNA around the lesion, creating a repair "bubble."

-

Pre-Incision Complex Assembly: XPA protein is recruited to verify the damage and stabilize the bubble. Replication Protein A (RPA) then binds to the undamaged, single-stranded DNA to protect it.[14][15]

-

Dual Incision: Two endonucleases are recruited to cut the damaged strand. The ERCC1-XPF nuclease makes an incision on the 5' side of the lesion, and the XPG nuclease cuts on the 3' side. This excises an oligonucleotide fragment of 24-32 bases containing the POB adduct.

-

Repair Synthesis: DNA polymerases δ/ε synthesize a new stretch of DNA using the undamaged strand as a template.

-

Ligation: DNA ligase I seals the final nick to complete the repair process.

Figure 4: The Nucleotide Excision Repair (NER) pathway for bulky POB adducts.

Section 4: Experimental Methodologies - A Practical Guide

The detection and quantification of DNA adducts and the assessment of DNA repair capacity are fundamental to understanding the molecular toxicology of NNK. This section provides an overview of key experimental protocols, emphasizing the rationale behind methodological choices.

DNA Adduct Detection and Quantification

Causality in Method Selection: The choice between ³²P-postlabeling and LC-MS/MS is a critical decision in study design.

-

³²P-Postlabeling is an exceptionally sensitive method capable of detecting as few as 1 adduct in 10¹⁰ nucleotides, requiring only microgram quantities of DNA.[16][17] This makes it ideal for studies where sample material is limited, such as human biomonitoring. Its primary drawback is that it does not provide structural information, making the identification of unknown adducts challenging.[16]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers both high sensitivity and structural confirmation. It can identify and quantify specific adducts based on their mass-to-charge ratio and fragmentation patterns. While historically less sensitive than ³²P-postlabeling and requiring more DNA, recent advances in instrumentation are closing this gap.[16] LC-MS/MS is the gold standard for validating the identity of adducts and for studies where precise chemical characterization is paramount.

This protocol provides a generalized workflow for the nuclease P1 enrichment version, which enhances sensitivity for many bulky adducts.

Principle: DNA is enzymatically digested to 3'-monophosphate deoxynucleosides. The adducted nucleotides are then radioactively labeled with ³²P at the 5'-hydroxyl group by T4 polynucleotide kinase. The labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC) and quantified by their radioactive decay.[18][19]

Step-by-Step Methodology:

-

DNA Isolation and Hydrolysis:

-

Isolate high-purity DNA (10 µg) from the tissue or cells of interest.

-

Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase. Rationale: This enzymatic cocktail ensures complete digestion of DNA to individual nucleotides, the substrate for the labeling reaction.

-

-

Adduct Enrichment (Nuclease P1 Method):

-

Treat the digest with nuclease P1. Rationale: Nuclease P1 preferentially dephosphorylates normal deoxynucleoside 3'-monophosphates to deoxynucleosides, while many bulky aromatic and pyridyloxobutyl adducts are resistant. This enriches the adducted fraction for subsequent labeling, thereby increasing the sensitivity of the assay.

-

-

⁵'-Labeling with ³²P:

-

Incubate the enriched adducts with [γ-³²P]ATP and T4 polynucleotide kinase. Rationale: The kinase transfers the high-energy ³²P-labeled gamma-phosphate from ATP to the 5'-hydroxyl group of the adducted nucleotides, rendering them radioactive for detection.

-

-

Chromatographic Separation:

-

Spot the labeled digest onto a polyethyleneimine (PEI)-cellulose TLC plate.

-

Perform multi-dimensional chromatography using a series of different solvent systems. Rationale: A single chromatographic dimension is insufficient to resolve the complex mixture of labeled adducts from residual normal nucleotides and ATP. Multiple dimensions with different solvent polarities provide the necessary separation for accurate quantification.

-

-

Detection and Quantification:

-

Expose the TLC plate to a phosphor screen or X-ray film.

-

Quantify the radioactivity in the adduct spots using a phosphorimager or by scintillation counting of the excised spots.

-

Calculate adduct levels relative to the total amount of DNA, determined by quantifying the normal nucleotides in a separate, non-enriched aliquot of the digest.

-

Principle: DNA is hydrolyzed to release the adducted bases or nucleosides. The hydrolysate is separated by high-performance liquid chromatography (HPLC) and introduced into a tandem mass spectrometer. The instrument selectively monitors for the specific mass transition of the parent ion (the adduct) to a characteristic product ion, allowing for highly specific and sensitive quantification.[20]

Step-by-Step Methodology:

-

DNA Isolation and Hydrolysis:

-

Isolate DNA (typically 50-100 µg) and spike with known amounts of stable isotope-labeled internal standards for O⁶-mG and POB-G. Rationale: Internal standards are chemically identical to the analyte but have a different mass. They co-elute and ionize similarly, correcting for sample loss during preparation and for variations in instrument response, ensuring accurate quantification.

-

Perform neutral thermal hydrolysis or acid hydrolysis to release the adducted bases. Rationale: The choice of hydrolysis method depends on the stability of the adduct. Acid hydrolysis is efficient for releasing N-alkylated purines like 7-mG, while neutral thermal hydrolysis is gentler and suitable for more labile adducts like O⁶-mG.

-

-

Sample Cleanup:

-

Pass the hydrolysate through a solid-phase extraction (SPE) column. Rationale: This step removes salts, proteins, and other contaminants that can interfere with the LC-MS/MS analysis and suppress the ionization of the target analytes.

-

-

LC Separation:

-

Inject the cleaned sample onto a reverse-phase HPLC column (e.g., C18).

-

Elute the adducts using a gradient of aqueous and organic mobile phases (e.g., formic acid in water and acetonitrile). Rationale: The chromatographic separation resolves the different adducts from each other and from the much more abundant normal bases, preventing ion suppression in the mass spectrometer.

-

-

MS/MS Detection:

-

Analyze the column eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.

-

Set the instrument to monitor specific precursor ion → product ion transitions for each adduct and its internal standard (e.g., for O⁶-mG: m/z 166 → 149). Rationale: MRM provides exceptional specificity. The first quadrupole selects the parent ion mass, the collision cell fragments it, and the third quadrupole selects a specific fragment ion. This two-stage mass filtering virtually eliminates chemical noise, allowing for sensitive detection.

-

-

Quantification:

-

Construct a calibration curve using known amounts of authentic adduct standards.

-

Quantify the adducts in the sample by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

-

DNA Repair Capacity Assays

Assessing a cell's or tissue's ability to repair DNA damage is crucial for understanding susceptibility to carcinogens.

Principle: This functional assay measures the incision step of BER or NER. A cell-free protein extract from the sample of interest is incubated with substrate nucleoids (naked DNA from cells embedded in agarose) containing specific types of damage. Repair enzymes in the extract recognize and incise the DNA at the site of the lesions. These incisions are detected as DNA strand breaks by the comet assay (single-cell gel electrophoresis), where the amount of DNA migrating into the "comet tail" is proportional to the number of breaks.[21][22][23][24][25]

Step-by-Step Methodology:

-

Preparation of Substrate Nucleoids:

-

Select a cell line and treat it with an agent to induce specific damage (e.g., H₂O₂ for oxidative damage to assess BER; UV-C light for pyrimidine dimers to assess NER).

-

Embed the cells in low-melting-point agarose on a microscope slide.

-

Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the supercoiled DNA nucleoid. Rationale: This creates a pure DNA substrate containing the desired lesions, ready for interrogation by the repair extract.

-

-

Preparation of Cell-Free Extract:

-

Harvest cells or tissue from the subject or experimental model to be tested.

-

Prepare a protein extract using a gentle lysis buffer. Determine the protein concentration of the extract. Rationale: This extract contains the full complement of DNA repair enzymes whose collective activity will be measured.

-

-

In Vitro Repair Incubation:

-

Incubate the substrate nucleoid slides with the cell-free extract for a defined period (e.g., 15-60 minutes) at 37°C.

-

Include controls: nucleoids incubated with buffer only (negative control) and nucleoids incubated with a purified repair enzyme (positive control). Rationale: The incubation allows the repair enzymes in the extract to recognize and incise the damaged DNA. The controls ensure that the observed breaks are due to enzymatic activity in the extract and not from non-specific DNA degradation.

-

-

Alkaline Electrophoresis (Comet Assay):

-

Immerse the slides in a high-pH alkaline buffer to unwind the DNA and express the strand breaks.

-

Perform electrophoresis. Rationale: The negatively charged DNA fragments will migrate towards the anode. Relaxed and broken DNA loops can extend out of the nucleoid, forming a "comet tail." The more breaks, the more DNA will be in the tail.

-

-

Visualization and Analysis:

-

Stain the DNA with a fluorescent dye (e.g., SYBR Gold).

-

Visualize the comets using a fluorescence microscope and quantify the percentage of DNA in the tail using image analysis software.

-

The repair capacity is calculated as the difference in tail DNA between extract-incubated slides and buffer-only controls.

-

Principle: HCR measures the functional, intracellular repair capacity of a specific pathway. A plasmid containing a reporter gene (e.g., luciferase) is damaged in vitro to introduce specific lesions. This damaged plasmid is then transfected into the host cells being studied. The cell's ability to repair the transcription-blocking lesions on the plasmid will determine the level of reporter gene expression, which can be easily quantified.[26][27][28][29][30]

Step-by-Step Methodology:

-

Plasmid Preparation and Damage:

-

Prepare high-purity plasmid DNA carrying a reporter gene (e.g., pGL3 with firefly luciferase).

-

Treat the plasmid with an agent to induce specific transcription-blocking lesions (e.g., UV-C light for NER-specific lesions; treatment with a chemical that generates bulky adducts). An undamaged control plasmid is processed in parallel. Rationale: The damage must be sufficient to inhibit transcription of the reporter gene. The cell's repair machinery is the only way to restore its function.

-

-

Cell Culture and Transfection:

-

Culture the cells of interest to an appropriate confluency.

-

Transfect the cells with the damaged plasmid and an undamaged control plasmid expressing a different reporter (e.g., Renilla luciferase) to normalize for transfection efficiency. Rationale: Transfection efficiency can vary between wells. A co-transfected, undamaged plasmid provides an internal control to normalize the experimental reporter signal.

-

-

Incubation and Reporter Gene Expression:

-

Incubate the transfected cells for a period (e.g., 24-48 hours) to allow for DNA repair and subsequent transcription and translation of the reporter gene(s).

-

-

Cell Lysis and Reporter Assay:

-

Lyse the cells and measure the activity of both the experimental (e.g., firefly luciferase) and control (e.g., Renilla luciferase) reporters using a luminometer.

-

-

Data Analysis:

-

Calculate the repair capacity as the ratio of the experimental reporter activity from cells transfected with the damaged plasmid to that from cells transfected with the undamaged plasmid, after normalizing for transfection efficiency using the control reporter.

-

Figure 5: Experimental workflow for the Host Cell Reactivation (HCR) assay.

Section 5: Concluding Remarks and Future Directions

The genotoxicity of NNK is a multi-step process initiated by metabolic activation and culminating in the formation of a spectrum of DNA adducts. The fate of the cell hinges on a delicate balance between the rate of adduct formation and the efficiency of the cellular DNA repair machinery. Highly mutagenic lesions like O⁶-methylguanine are targeted by the direct reversal enzyme MGMT, while other methyl adducts are handled by the Base Excision Repair pathway. The bulky, helix-distorting pyridyloxobutyl adducts are substrates for the versatile Nucleotide Excision Repair pathway.

The persistence of any of these adducts, due to saturated or deficient repair, can lead to mutations during DNA replication and initiate the cascade of events leading to cancer. The experimental techniques detailed herein—³²P-postlabeling, LC-MS/MS, comet-based assays, and HCR—provide a powerful toolkit for dissecting these intricate processes.

Future research in this field will likely focus on several key areas: developing more sensitive and high-throughput methods for adduct detection in minimally invasive human samples; elucidating the interplay between different DNA repair pathways in response to the complex mixture of adducts formed by NNK; and identifying genetic polymorphisms in metabolic and repair genes that modulate individual susceptibility to NNK-induced carcinogenesis. A deeper understanding of these mechanisms will be instrumental in developing more effective strategies for cancer prevention and therapy in populations exposed to tobacco smoke.

References

-

Hecht, S. S., Lao, Y., & Upadhyaya, P. (2009). Comparative Levels of O6-Methylguanine, Pyridyloxobutyl-, and Pyridylhydroxybutyl-DNA Adducts in Lung and Liver of Rats Treated Chronically with the Tobacco-Specific Carcinogen 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone. Drug Metabolism and Disposition, 37(5), 1147–1151. [Link]

-

Li, H., et al. (2015). Tripartite DNA Lesion Recognition and Verification by XPC, TFIIH, and XPA in Nucleotide Excision Repair. Molecular Cell, 59(6), 1025-1034. [Link]

-

Azqueta, A., et al. (2014). Comet assay to measure DNA repair: approach and applications. Frontiers in Genetics, 5, 288. [Link]

-

Slyskova, J., et al. (2014). A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. Methods in Pharmacology and Toxicology, 377–395. [Link]

-

Zhang, Y., et al. (2024). Regulatory mechanisms of O6-methylguanine methyltransferase expression in glioma cells. Cellular and Molecular Life Sciences, 81(1), 221. [Link]

-

Singh, R., & Farmer, P. B. (2006). The analysis of DNA adducts: the transition from 32P-postlabeling to mass spectrometry. Cancer Letters, 233(1), 10-21. [Link]

-

Manandhar, M., et al. (2015). The nucleotide excision repair (NER) pathway. A. Bulky DNA lesions recognized by XPC-RAD23B. ResearchGate. [Link]

-

Collins, A. R., et al. (2008). A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. Protocols for Genotoxicity and DNA Repair, 377-395. [Link]

-

Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 2(11), 2772–2781. [Link]

-

Hecht, S. S. (2009). Figure 1 from Comparative Levels of O6-Methylguanine, Pyridyloxobutyl-, and Pyridylhydroxybutyl-DNA Adducts in Lung and Liver of Rats Treated Chronically with the Tobacco-Specific Carcinogen 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone. Semantic Scholar. [Link]

-

Langie, S. A. S., et al. (2020). An optimized comet-based in vitro DNA repair assay to assess base and nucleotide excision repair activity. Nature Protocols, 15(12), 3844-3878. [Link]

-

Azqueta, A., et al. (2014). Comet assay to measure DNA repair: approach and applications. Frontiers in Genetics, 5, 288. [Link]

-

Singh, R., & Farmer, P. B. (2012). The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry. Cancer Letters, 323(1), 10-21. [Link]

-

Gerson, S. L. (1998). Understanding and Manipulating O6-methylguanine-DNA Methyltransferase Expression. Journal of the National Cancer Institute, 90(14), 1044-1045. [Link]

-

Kaina, B., et al. (2007). O6-methylguanine-DNA methyltransferase in glioma therapy: Promise and problems. Cancer Research, 67(18), 8471-8475. [Link]

-

Phillips, D. H., & Arlt, V. M. (2014). 32P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 1105, 125–138. [Link]

-

Sharma, S., et al. (2024). Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics. Open Exploration, 1, 1-18. [Link]

-

Phillips, D. H., & Arlt, V. M. (2014). 32P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 1105, 125-138. [Link]

-

Phillips, D. H., & Arlt, V. M. (2014). 32P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 1105, 125–138. [Link]

-

Creative Biogene. O-6-methylguanine-DNA methyltransferase. Creative Biogene. [Link]

-

Wallace, S. S. (2014). Overview of Base Excision Repair Biochemistry. Seminars in Cancer Biology, 29, 3-12. [Link]

-

Liu, L., et al. (2011). Kinetics of O6-Pyridyloxobutyl-2′-deoxyguanosine Repair by Human O6-alkylguanine DNA Alkyltransferase. Chemical Research in Toxicology, 24(7), 1135–1141. [Link]

-

Johnson, J. M., & Latimer, J. J. (2005). Analysis of DNA Repair Using Transfection-Based Host Cell Reactivation. Methods in Molecular Biology, 291, 305–322. [Link]

-

Belinsky, S. A., et al. (1990). Dose-Response Relationship between O6-Methylguanine Formation in Clara Cells and Induction of Pulmonary Neoplasia in the Rat by 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone. Cancer Research, 50(12), 3772-3780. [Link]

-

Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 2(11), 2772–2781. [Link]

-

Wikipedia. (2023). Host-cell reactivation. Wikipedia. [Link]

-

Sugasawa, K. (2016). XPA: A key scaffold for human nucleotide excision repair. Journal of Cancer Metastasis and Treatment, 2, 332-339. [Link]

-

Staresincic, L., & Fagbemi, A. F. (2018). Protein-Protein Interactions in the core Nucleotide Excision Repair pathway. Journal of Molecular Biology, 430(22), 4467-4480. [Link]

-

Plosky, B. S., & Delaney, J. C. (2009). Base excision repair and nucleotide excision repair contribute to the removal of N-methylpurines from active genes. DNA Repair, 8(6), 727-735. [Link]

-

Johnson, J. M., & Latimer, J. J. (2020). Host Cell Reactivation: Assay for Actively Transcribed DNA (Nucleotide Excision) Repair Using Luciferase Family Expression Vectors. Methods in Molecular Biology, 2119, 319–336. [Link]

-

Khodyreva, S. N., & Lavrik, O. I. (2019). Molecular Mechanism of Global Genome Nucleotide Excision Repair. Acta Naturae, 11(3), 4-15. [Link]

-

Johnson, J. M., & Latimer, J. J. (2020). Host Cell Reactivation: Assay for Actively Transcribed DNA (Nucleotide Excision) Repair Using Luciferase Family Expression Vectors. Methods in Molecular Biology, 2119, 319–336. [Link]

-

Johnson, J. M., & Latimer, J. J. (2005). Analysis of DNA Repair Using Transfection-Based Host Cell Reactivation. Methods in Molecular Biology, 291, 305–322. [Link]

-

Wang, Y., et al. (2019). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship. [Link]

-

Peterson, L. A., et al. (1993). Pyridyloxobutyl DNA adducts inhibit the repair of O6-methylguanine. Cancer Research, 53(12), 2780–2785. [Link]

-

Lao, Y., et al. (2015). Identification of an N'-Nitrosonornicotine-specific Deoxyadenosine Adduct in Rat Liver and Lung DNA. Chemical Research in Toxicology, 28(7), 1434–1443. [Link]

-

National Cancer Institute. (n.d.). MPG. Early Detection Research Network. [Link]

-

Belinsky, S. A., et al. (1988). Cell specific differences in O6-methylguanine-DNA methyltransferase activity and removal of O6-methylguanine in rat lung cells. Carcinogenesis, 9(11), 2053–2058. [Link]

-

Belinsky, S. A., et al. (1990). Dose-response relationship between O6-methylguanine formation in Clara cells and induction of pulmonary neoplasia in the rat by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Semantic Scholar. [Link]

-

Lian, Z., et al. (2018). Tobacco carcinogen (NNK) induces both lung cancer and non-alcoholic steatohepatitis and hepatocellular carcinomas in ferrets which can be attenuated by lycopene supplementation. Scientific Reports, 8(1), 17523. [Link]

-

Adhikary, S., & Eichman, B. F. (2011). EXCISED DAMAGED BASE DETERMINES THE TURNOVER OF HUMAN N-METHYLPURINE-DNA GLYCOSYLASE. Journal of the American Chemical Society, 133(40), 16213–16220. [Link]

-

Gu, J., et al. (2007). N-Methylpurine DNA Glycosylase and OGG1 DNA Repair Activities: Opposite Associations With Lung Cancer Risk. Journal of the National Cancer Institute, 99(20), 1559–1569. [Link]

-

Schievano, E., et al. (2021). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Journal of Pharmaceutical and Biomedical Analysis, 200, 114072. [Link]

Sources

- 1. Comparative Levels of O6-Methylguanine, Pyridyloxobutyl-, and Pyridylhydroxybutyl-DNA Adducts in Lung and Liver of Rats Treated Chronically with the Tobacco-Specific Carcinogen 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. experts.umn.edu [experts.umn.edu]

- 3. O6-methylguanine-DNA methyltransferase in glioma therapy: Promise and problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]

- 5. Regulatory mechanisms of O6-methylguanine methyltransferase expression in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell specific differences in O6-methylguanine-DNA methyltransferase activity and removal of O6-methylguanine in rat pulmonary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Base excision repair and nucleotide excision repair contribute to the removal of N-methylpurines from active genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MPG — Early Detection Research Network [edrn.cancer.gov]

- 11. N-Methylpurine DNA Glycosylase and OGG1 DNA Repair Activities: Opposite Associations With Lung Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tripartite DNA Lesion Recognition and Verification by XPC, TFIIH, and XPA in Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. XPA: A key scaffold for human nucleotide excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein-Protein Interactions in the core Nucleotide Excision Repair pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The analysis of DNA adducts: the transition from (32)P-postlabeling to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. escholarship.org [escholarship.org]

- 21. An optimized comet-based in vitro DNA repair assay to assess base and nucleotide excision repair activity | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]

- 24. scispace.com [scispace.com]

- 25. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Analysis of DNA Repair Using Transfection-Based Host Cell Reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Host-cell reactivation - Wikipedia [en.wikipedia.org]

- 28. Host Cell Reactivation: Assay for Actively Transcribed DNA (Nucleotide Excision) Repair Using Luciferase Family Expression Vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Host Cell Reactivation: Assay for Actively Transcribed DNA (Nucleotide Excision) Repair Using Luciferase Family Expression Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Analysis of DNA Repair Using Transfection-Based Host Cell Reactivation | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Synthesis and Chemical Properties of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

For Researchers, Scientists, and Drug Development Professionals

A Note on Nomenclature

This guide focuses on the synthesis and chemical properties of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone, commonly referred to in scientific literature as NNK. The initial query for "5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone" appears to contain a typographical error, as the vast body of research on tobacco-specific nitrosamines centers on the four-carbon butanone structure of NNK.

Introduction

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent, procarcinogenic tobacco-specific nitrosamine (TSNA) that is a significant contributor to the adverse health effects associated with tobacco use, particularly lung cancer.[1] Formed from the nitrosation of nicotine during the curing and processing of tobacco, NNK is present in all tobacco products and their smoke.[2] Its carcinogenicity is not direct; rather, it requires metabolic activation within the body to exert its DNA-damaging effects.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and analytical methodologies for NNK, offering a foundational understanding for researchers in toxicology, oncology, and drug development.

Chemical Synthesis

The laboratory synthesis of NNK is a critical process for toxicological studies and the development of analytical standards. A common synthetic route involves the nitrosation of 4-(methylamino)-1-(3-pyridyl)-1-butanone.

Synthetic Pathway Overview

Sources

An In-Depth Technical Guide to the Early Studies on the Carcinogenicity of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

Prepared for: Researchers, Scientists, and Drug Development Professionals

From the Office of the Senior Application Scientist

This document provides a detailed examination of the foundational research that established 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a nicotine-derived nitrosamine, as a potent carcinogen. We will explore the seminal in vivo studies, the elucidation of its metabolic activation, and the key experimental protocols that paved the way for our current understanding of tobacco-induced carcinogenesis.

Introduction: The Emergence of a Potent Tobacco-Specific Carcinogen

In the mid-to-late 1970s, as researchers intensified their investigation into the chemical constituents of tobacco and tobacco smoke, a new class of compounds came into focus: the tobacco-specific nitrosamines (TSNAs). Formed from the nitrosation of nicotine and related alkaloids during tobacco curing and combustion, these compounds were suspected carcinogens.[1][2] Among them, NNK and N'-nitrosonornicotine (NNN) were identified as particularly abundant and potent.[3][4] Pioneering work by researchers such as Stephen S. Hecht and Dietrich Hoffmann was instrumental in identifying NNK and subsequently demonstrating its powerful carcinogenic activity.[5] Early studies quickly revealed that NNK is a systemic lung carcinogen in multiple rodent models, a finding that has been consistently replicated and solidified over decades of research.[6] This guide focuses on the critical early experiments that first brought the dangers of NNK to light.

Section 1: Seminal In Vivo Evidence of Carcinogenicity

The initial proof of NNK's carcinogenicity came from rigorous bioassays in various rodent models. The choice of animal model was a critical experimental parameter, selected to provide a clear and unambiguous signal of carcinogen-induced tumors against a low background of spontaneous neoplasms.

The Syrian Golden Hamster Model: A Primary Target in the Respiratory Tract

The Syrian golden hamster was a key model in the early investigation of respiratory carcinogens. Early studies demonstrated that even a single subcutaneous (s.c.) injection of NNK could induce tumors of the respiratory tract, including the lung, nasal mucosa, and trachea.[7][8] This was a significant finding, as it established NNK as a potent initiator of cancer in tissues directly relevant to tobacco smoke exposure. In a notable 1983 study, hamsters were given single s.c. injections of 1.0, 3.3, or 10.0 mg of NNK.[7] Tumors of the respiratory tract were observed in all NNK-treated groups, while none were seen in the control animals injected with the trioctanoin vehicle.[7][8]

The F344 Rat Model: Potent Induction of Lung and Nasal Tumors

The Fischer 344 (F344) rat provided further, compelling evidence of NNK's carcinogenic power. In dose-response studies, s.c. administration of NNK led to significant induction of tumors in the lung and nasal cavity at all tested dose levels.[9][10][11] One such study administered total doses of 9, 3, and 1 mmol/kg of NNK via 60 subdoses.[9][11] The results were unequivocal: NNK induced lung tumors at all three doses and liver tumors at the highest dose.[9][10] These studies were crucial because they demonstrated a clear dose-response relationship and confirmed that NNK is a powerful carcinogen in a second rodent species, with a particular affinity for the lung, independent of the administration route.[12][13] Later studies involving administration in drinking water also showed the lung as the principal target organ, further cementing NNK's role as a systemic pulmonary carcinogen.[14]

The A/J Mouse Model: A Susceptible Strain for Lung Adenoma Bioassays

The A/J mouse strain, known for its high susceptibility to lung tumor development, became an invaluable tool for studying pulmonary carcinogens.[15] NNK was found to be a potent inducer of lung adenomas in this model.[16][17] These bioassays are typically shorter in duration than full-scale carcinogenicity studies in rats or hamsters, allowing for more rapid screening of carcinogenic potential and the evaluation of chemopreventive agents.[16] Studies established protocols using intraperitoneal (i.p.) or intragastric (i.g.) administration of NNK, consistently resulting in a high multiplicity of lung tumors.[16] For example, a regimen of eight weekly i.g. doses totaling 24 µmol of NNK was shown to be highly effective at inducing lung adenomas.[16]

Data Summary: Early In Vivo Carcinogenicity Studies of NNK

| Animal Model | Administration Route | Total Dose Range | Primary Tumor Sites | Key Findings |

| Syrian Golden Hamster | Subcutaneous (s.c.) Injection | 1.0 - 10.0 mg (single dose) | Lung, Nasal Mucosa, Trachea | A single dose of NNK is sufficient to induce respiratory tract tumors.[7][8] |

| F344 Rat | Subcutaneous (s.c.) Injection | 1 - 9 mmol/kg (multiple doses) | Lung, Nasal Cavity, Liver | Potent, dose-dependent induction of lung and nasal tumors.[9][10][12] |

| F344 Rat | Drinking Water | 0.5 - 5.0 ppm (lifetime) | Lung, Pancreas, Nasal Cavity, Liver | Confirmed lung as the primary target and first identified the pancreas as a target organ.[14] |

| A/J Mouse | Intraperitoneal (i.p.) or Intragastric (i.g.) | ~10 µmol/mouse (multiple doses) | Lung (Adenomas) | Highly susceptible strain, useful for shorter-term bioassays and chemoprevention studies.[16][18] |

| Mink (Mustela vison) | Subcutaneous (s.c.) Injection | 6.3 mM (multiple doses) | Nasal Cavity (carcinoma) | Demonstrated NNK's carcinogenicity in a non-rodent species, highlighting its potency.[19] |

Section 2: Elucidating the Genotoxic Mechanism

A pivotal realization in the early research was that NNK is a procarcinogen; it is relatively inert until it undergoes metabolic activation within the body to become a DNA-damaging agent.[20][21]

The Metabolic Activation Imperative

The carcinogenicity of NNK is inextricably linked to its biotransformation by cytochrome P450 (CYP) enzymes.[22][23][24] The central hypothesis, which has since been extensively validated, was that metabolic oxidation at the carbon atoms adjacent to the N-nitroso group (α-hydroxylation) generates unstable intermediates that can damage DNA.[6][20]

Key Metabolic Pathways

Early in vitro and in vivo studies delineated two primary α-hydroxylation pathways that lead to the formation of DNA-reactive species.[25][26]

-

Methylene Hydroxylation (Methylation Pathway): Hydroxylation of the methylene carbon adjacent to the nitroso group produces unstable intermediates that ultimately yield a methyldiazonium ion .[20][25] This highly reactive electrophile methylates DNA, forming adducts such as 7-methylguanine (7-mG) and, critically, O⁶-methylguanine (O⁶-mG).[20][27] O⁶-mG is a known miscoding lesion that, if not repaired, can lead to G to A transition mutations during DNA replication, a hallmark of initiation in chemical carcinogenesis.

-

Methyl Hydroxylation (Pyridyloxobutylation Pathway): Hydroxylation of the N-methyl group generates a different set of intermediates that decompose to a 4-(3-pyridyl)-4-oxobutanediazonium ion .[25][28] This species reacts with DNA to form larger, bulkier pyridyloxobutyl (POB) DNA adducts.[27][28] The formation of these adducts provides a second major pathway of DNA damage.[27][29]

The dual nature of NNK's metabolic activation, leading to both methylating and pyridyloxobutylating agents, underscores its potency as a genotoxic carcinogen.[30]

Section 3: Key Experimental Protocols from Early Studies

The reproducibility and validity of the early carcinogenicity findings rested on well-defined and meticulously executed experimental protocols. The following represent generalized, step-by-step methodologies derived from the principles of these foundational studies.

Protocol: Long-Term Carcinogenicity Bioassay in Rodents (Rat/Hamster)

This protocol outlines a long-term study designed to assess the carcinogenic potential of NNK following systemic administration.[31][32][33]

Objective: To determine the incidence and site of tumors in a rodent model following chronic or sub-chronic exposure to NNK.

Methodology:

-

Animal Selection and Acclimation:

-

Select a suitable rodent strain (e.g., F344 rats or Syrian golden hamsters), typically 6-8 weeks of age.

-

Acclimate animals to the housing facility for at least one week prior to study initiation. House them in a controlled environment (temperature, humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

-

Carcinogen Preparation:

-

Prepare NNK solutions in a suitable sterile vehicle (e.g., trioctanoin or saline). The choice of vehicle is critical to ensure stability and bioavailability of the test agent.

-

Prepare solutions fresh as required and store protected from light to prevent degradation.

-

-

Dosing and Administration:

-

Randomly assign animals to multiple groups: a vehicle control group and at least two to three NNK dose groups. Group sizes typically consist of 20-30 animals per sex.

-

Administer NNK via the chosen route (e.g., subcutaneous injection). For a sub-chronic study, this might involve injections once per week for 20-30 weeks.[9][10]

-

Dose volumes should be calculated based on the most recent body weights.

-

-

In-Life Monitoring:

-

Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, palpable masses).

-

Record body weights weekly for the first three months and bi-weekly thereafter.

-

-

Termination and Necropsy:

-

The study is typically terminated after 18-24 months for rats or 1.5-2 years for hamsters, or when animals become moribund.

-

Perform a full necropsy. Euthanize animals according to approved institutional guidelines.

-